2-Butene, 2,3-dichlorohexafluoro-
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIDQEGAKCWQQP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Cl)(\C(F)(F)F)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073161, DTXSID001234567 | |
| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |
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| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | EPA DSSTox | |
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Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 2,3-Dichlorohexafluoro-2-butene | |
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CAS No. |
2418-21-5, 303-04-8, 11111-49-2 | |
| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
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| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
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| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)- | |
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| Record name | Hexafluorodichlorobutene | |
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| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |
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| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
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| Record name | 2,3-dichlorohexafluorobut-2-ene | |
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| Record name | 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)- | |
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Structural Isomerism and Stereochemical Analysis
Elucidation of Cis-Trans Isomerism in 2-Butene, 2,3-dichlorohexafluoro-
2-Butene, 2,3-dichlorohexafluoro- exists as two geometric isomers: cis and trans. This isomerism arises from the restricted rotation about the C=C double bond. sigmaaldrich.comlibretexts.org In the cis isomer, the two chlorine atoms are on the same side of the double bond, while in the trans isomer, they are on opposite sides. Similarly, the two trifluoromethyl (CF₃) groups are positioned accordingly.
The stability of these isomers is influenced by steric and electronic factors. Generally, for disubstituted alkenes, the trans isomer is more stable than the cis isomer due to reduced steric hindrance between the substituent groups. ucsb.edu In the case of 2,3-dichlorohexafluoro-2-butene, the bulky CF₃ and chlorine groups experience significant steric repulsion in the cis configuration, which is expected to make the trans isomer the more stable of the two.
Table 1: Isomers of 2-Butene, 2,3-dichlorohexafluoro-
| Isomer | IUPAC Name | CAS Number | Key Feature |
| cis | (Z)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | 2418-22-6 | Chlorine atoms on the same side of the C=C bond. chemistrysteps.comresearchgate.net |
| trans | (E)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | 303-04-8 | Chlorine atoms on opposite sides of the C=C bond. nist.govnist.gov |
| Mixture | 2,3-dichlorohexafluoro-2-butene | 303-04-8 | A mixture of the cis and trans isomers. sigmaaldrich.com |
Note: The CAS number 303-04-8 is often used for the mixture of isomers but is also assigned to the trans isomer in some databases.
Spectroscopic Methods for Isomeric Differentiation
Spectroscopic techniques are crucial for distinguishing between the cis and trans isomers of 2,3-dichlorohexafluoro-2-butene. The different spatial arrangements of the atoms lead to distinct spectroscopic signatures.
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for differentiating geometric isomers. The vibrational modes of a molecule are sensitive to its symmetry. The trans isomer, possessing a center of inversion (C₂h symmetry), is expected to exhibit different selection rules for IR and Raman activity compared to the cis isomer (C₂v symmetry). For instance, in a molecule with a center of symmetry, vibrations that are IR active are Raman inactive, and vice versa (the rule of mutual exclusion). This would lead to significant differences in their respective spectra. While a detailed vibrational analysis for 2,3-dichlorohexafluoro-2-butene is not readily available in the literature, data from analogous compounds like cis- and trans-2-butene show characteristic differences in their fingerprint regions. For example, trans-2-butene has a characteristic absorption band around 960-980 cm⁻¹ which is absent in the cis isomer. youtube.com The NIST Chemistry WebBook does provide an IR spectrum for a mixture of 2,3-dichlorohexafluoro-2-butene isomers, which shows prominent absorption bands, but does not differentiate between the two. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, is highly effective for isomer differentiation.
¹⁹F NMR: The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. alfa-chemistry.comwikipedia.org In the cis and trans isomers of 2,3-dichlorohexafluoro-2-butene, the spatial relationship between the two CF₃ groups and between the CF₃ groups and the chlorine atoms is different, leading to distinct ¹⁹F NMR chemical shifts. For many fluorinated alkenes, the ¹⁹F chemical shifts for the cis and trans isomers can differ by several ppm. Long-range ¹⁹F-¹⁹F coupling constants can also provide structural information. wikipedia.org
¹³C NMR: The chemical shifts of the olefinic carbons and the carbons of the trifluoromethyl groups will also differ between the two isomers due to different steric and electronic environments.
While specific NMR data for the individual isomers of 2,3-dichlorohexafluoro-2-butene are not widely published, commercial suppliers provide access to ¹³C NMR spectra for the isomer mixture. nih.gov
Conformational Analysis and Energetic Considerations of Isomeric Forms
Conformational analysis of the cis and trans isomers involves studying the rotation around the C-C single bonds between the olefinic carbons and the trifluoromethyl groups. The rotation around the C=C double bond is highly restricted, with a high energy barrier. sigmaaldrich.com
The rotation of the CF₃ groups is subject to a much lower energy barrier. For each isomer, different staggered and eclipsed conformations (rotamers) can be envisioned. The stability of these rotamers is determined by steric repulsion and electrostatic interactions between the fluorine and chlorine atoms.
Rotational Barriers: The energy barrier to rotation around the C-CF₃ bond will be influenced by the interactions of the fluorine atoms with the substituents on the adjacent vinylic carbon. In the trans isomer, the CF₃ group is adjacent to a chlorine atom and a CF₃ group on the opposite side. In the cis isomer, both the chlorine atom and the other CF₃ group are on the same side, leading to potentially higher steric hindrance and a different rotational barrier.
For comparison, the rotational barriers in the two diastereomers of 2,3-dichlorobutane (B1630595) have been measured to be significantly different, with the meso isomer having a barrier of 12.5 kcal/mol and the racemic compound having a barrier of 9.5 kcal/mol. msu.edu While not directly comparable, this highlights how stereochemistry influences conformational energetics. Theoretical calculations on related perhalogenated butenes would be necessary to determine the precise rotational barriers and the most stable conformers for the cis and trans isomers of 2,3-dichlorohexafluoro-2-butene.
Table 2: Summary of Key Structural and Spectroscopic Concepts
| Concept | Description | Relevance to 2-Butene, 2,3-dichlorohexafluoro- |
| Cis-Trans Isomerism | Arises from restricted rotation about a C=C double bond, leading to different spatial arrangements of substituents. sigmaaldrich.comlibretexts.org | Exists as distinct cis and trans isomers based on the relative positions of the Cl and CF₃ groups. |
| Vibrational Spectroscopy | IR and Raman spectra are sensitive to molecular symmetry and vibrational modes. | The cis (C₂v) and trans (C₂h) isomers are expected to have distinct IR and Raman spectra due to different symmetries. |
| ¹⁹F NMR Spectroscopy | A highly sensitive technique for fluorinated compounds, with chemical shifts dependent on the electronic environment. alfa-chemistry.comwikipedia.org | Expected to show different chemical shifts for the CF₃ groups in the cis and trans isomers. |
| Conformational Analysis | Study of the different spatial arrangements of atoms resulting from rotation about single bonds. | Involves analyzing the rotation of the CF₃ groups and the associated energy changes. |
| Rotational Barrier | The energy required to rotate about a chemical bond. | The barriers for C-CF₃ bond rotation are expected to differ between the cis and trans isomers due to varying steric interactions. |
Catalytic Fluorination Approaches
Catalytic fluorination represents a primary route for the synthesis of 2,3-dichlorohexafluoro-2-butene, particularly from highly chlorinated precursors. This approach involves the substitution of chlorine atoms with fluorine through the use of a fluorinating agent in the presence of a suitable catalyst.
Vapor-Phase Catalytic Fluorination from Polyhalogenated Precursors (e.g., Hexachlorobutadiene)
A key method for the production of 2,3-dichlorohexafluoro-2-butene is the vapor-phase catalytic fluorination of hexachlorobutadiene. epa.gov This process involves reacting hexachlorobutadiene with a fluorinating agent, typically anhydrous hydrogen fluoride (B91410) (HF), at elevated temperatures in the gas phase. The reaction is promoted by a catalyst, leading to the formation of a mixture of (E/Z)-2,3-dichlorohexafluoro-2-butene. epa.gov This direct fluorination pathway is an important industrial method for accessing highly fluorinated C4 compounds.
Role and Optimization of Cr-Based Catalysts in Selective Fluorination
Chromium-based catalysts are central to the selective fluorination of polyhalogenated precursors. epa.gov These catalysts, often in the form of chromium oxides (chromia), facilitate the crucial chlorine-fluorine exchange reaction. researchgate.net The effectiveness of these catalysts can be significantly enhanced through various optimization strategies.
The addition of promoters, such as zinc, to chromium-based catalysts has been shown to have a positive effect on the fluorination reaction. researchgate.netgoogle.com Zinc is believed to improve the dispersion of the chromium active sites and facilitate the formation of active "CrOF" and "Cr–F" species. researchgate.net The level of crystallinity of the chromia-based catalyst is another parameter that can be controlled to improve performance in both addition and substitution reactions. google.com Furthermore, oxidative treatments of the Cr-based catalyst, for instance with chlorine or oxygen, can lead to higher catalytic activity by increasing the specific surface area and surface acidity. researchgate.net
| Catalyst System | Precursor | Product | Key Findings |
| Cr-based catalyst | Hexachlorobutadiene | (E/Z)-2,3-dichlorohexafluoro-2-butene | Promotes vapor-phase fluorination. epa.gov |
| Zinc-promoted Cr/AlF3 | CF3CH2Cl | CF3CH2F | Zinc enhances activity, especially with good dispersion. researchgate.net |
| Chromia-based with Zn, Ni, Al, or Mg | Halogenated hydrocarbons | Fluorinated hydrocarbons | Controlled crystallinity improves suitability for addition and substitution reactions. google.com |
| Oxidatively treated Cr-based catalyst | 2-chloro-3,3,3-trifluoropropene | 2,3,3,3-tetrafluoropropene | Treatment with Cl2 or O2 increases surface area and acidity, boosting activity. researchgate.net |
Dehalogenation and Related Transformations
Dehalogenation reactions provide a pathway to transform 2,3-dichlorohexafluoro-2-butene into other valuable fluorinated compounds, such as fluoroalkynes. These alkynes can then be further transformed, for instance, through stereoselective hydrogenation to yield specific fluoroalkene isomers.
Liquid-Phase Dechlorination of 2,3-Dichlorohexafluoro-2-butene to Fluoroalkynes
The (E/Z) mixture of 2,3-dichlorohexafluoro-2-butene can be converted to 1,1,1,4,4,4-hexafluoro-2-butyne through a liquid-phase dechlorination reaction. epa.gov This transformation is effectively carried out using zinc powder in a solvent such as dimethylformamide (DMF). epa.gov An alternative method involves the dechlorination using zinc in ethanol, although this can lead to the co-production of CF3CH=CClCF3. epo.org This process removes the two chlorine atoms, creating a carbon-carbon triple bond and yielding the corresponding fluoroalkyne.
| Reactant | Reagent/Catalyst | Solvent | Product | Reference |
| (E/Z)-2,3-dichlorohexafluoro-2-butene | Zn | DMF | 1,1,1,4,4,4-hexafluoro-2-butyne | epa.gov |
| CF3CCl=CClCF3 | Zn | Ethanol | Hexafluoro-2-butyne | epo.org |
Catalytic Hydrogenation of Fluoroalkynes for Stereoselective Fluoroalkene Formation
The selective hydrogenation of fluoroalkynes is a powerful tool for the stereoselective synthesis of fluoroalkenes. The choice of catalyst is critical in determining the stereochemical outcome of the reaction.
To produce the Z-isomer (cis-alkene), catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) are commonly employed. epo.orggoogle.com A novel system using a Pd + Bi/PAF (porous aluminium fluoride) catalyst has also been developed for the gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne to yield Z-1,1,1,4,4,4-hexafluoro-2-butene. epa.gov For the synthesis of trans-alkenes, dissolving metal reduction, such as with sodium in liquid ammonia, is the standard method. nih.gov
| Reactant | Catalyst/Reagent | Product | Stereoselectivity | Reference |
| 1,1,1,4,4,4-hexafluoro-2-butyne | Pd + Bi/PAF | Z-1,1,1,4,4,4-hexafluoro-2-butene | Z (cis) | epa.gov |
| Hexafluoro-2-butyne | Lindlar catalyst | cis-Hexafluoro-2-butene | Z (cis) | epo.orggoogle.com |
| Alkyne | Sodium in liquid ammonia | Trans-alkene | E (trans) | nih.gov |
Broader Synthetic Strategies for Fluoroalkenes
Beyond the specific synthesis of 2,3-dichlorohexafluoro-2-butene, a variety of synthetic strategies have been developed for the broader class of fluoroalkenes. These methods are crucial for accessing the diverse range of fluorinated structures required in fields such as pharmaceuticals and materials science.
One prominent strategy involves cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which utilize multihalogenated fluorovinyl ethers as building blocks to construct fluoroalkenes and fluoroenynes. epa.gov Other approaches include the Shapiro fluorination reaction, which provides a direct route from ketones to fluoroalkenes with high diastereoselectivity. epo.org Furthermore, transition metal-catalyzed reactions, including those employing palladium, have been extensively developed for the incorporation of fluorine into organic molecules. nih.gov These methods often rely on the use of specific fluorinating reagents in conjunction with the metal catalyst to achieve the desired transformation. rsc.org The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final fluoroalkene product.
Modified Julia Olefination Approaches
The Julia-Kocienski olefination, a modification of the classical Julia olefination, is a powerful tool for the formation of carbon-carbon double bonds and has been adapted for the synthesis of various fluorovinyl compounds. nih.govnih.govthieme-connect.com This methodology typically involves the reaction of a heteroaryl sulfone with a carbonyl compound. nih.gov The use of fluorinated sulfones as olefination reagents allows for the modular assembly of fluoroalkenes. nih.govnih.gov
The incorporation of fluorine atoms into the sulfone reagent can significantly influence the reactivity and stereochemical outcome of the olefination process. nih.gov For instance, the substitution of hydrogen with fluorine can increase the reactivity of the reagent. nih.gov In competitive experiments, α-fluoro sulfones have demonstrated higher reactivity compared to their non-fluorinated analogs, leading to the selective formation of the corresponding α-fluoroacrylate. nih.gov
The stereoselectivity of the Julia-Kocienski olefination can also be affected by the presence of fluorine. nih.gov A reversal in stereoselectivity has been observed in condensations of aromatic aldehydes with fluorinated benzothiazol-2-yl (BT) sulfones compared to their unfluorinated counterparts. nih.gov The mechanism of the fluorinated Julia-Kocienski reaction is understood to proceed through syn- and anti-alkoxy sulfone intermediates, with the subsequent Smiles rearrangement being stereospecific. cas.cn
While direct synthesis of 2-Butene, 2,3-dichlorohexafluoro- via this method is not explicitly detailed in the reviewed literature, the principles of using fluorinated and chlorinated carbonyl precursors with appropriate sulfones could theoretically be applied. The synthesis of monofluoromethyl heteroaryl sulfones, which are key precursors for monofluoroalkenes, involves the oxidation of the corresponding monofluoromethyl heteroaryl sulfides. cas.cn
Table 1: Comparison of Julia-Kocienski Reagents
| Reagent Type | Common Heteroaryl Group | Key Features |
|---|---|---|
| Fluorinated Sulfone | Benzothiazol-2-yl (BT) | Increased reactivity compared to non-fluorinated analogs. nih.gov |
| Fluorinated Sulfone | 1-phenyl-1H-tetrazol-5-yl (PT) | Widely used for the synthesis of various fluoroalkenes. nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions in Fluoroalkene Construction
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds and have been extensively developed for the synthesis of fluoroalkenes. beilstein-journals.orgnih.gov Several types of coupling reactions, including Suzuki-Miyaura, Sonogashira, and Hiyama couplings, have been successfully employed.
The Suzuki-Miyaura coupling reaction provides a versatile method for the vinylation of aryl halides to form substituted styrenes. nih.gov This reaction can be adapted to synthesize fluoroalkenes by using fluorinated vinylboron compounds or by coupling vinylboron reagents with fluorinated aryl halides. beilstein-journals.orgnih.gov For instance, general conditions have been developed for the Pd(0)-catalyzed Suzuki-Miyaura coupling of aryl boronic acids with 2,2-difluorovinyl tosylate to introduce a gem-difluorovinyl group onto an aromatic ring. nih.gov Potassium vinyltrifluoroborate has also been used as a vinylating agent in couplings with aryl and heteroaryl electrophiles. nih.govacs.org
The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, is another effective method for constructing fluoroalkenes and fluoroenynes. beilstein-journals.orgnih.govwikipedia.org Multihalogenated fluorovinyl ethers, prepared from the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane, can undergo Sonogashira coupling to yield fluoroenynes in moderate to high yields. beilstein-journals.orgnih.gov The reaction conditions, including the choice of palladium catalyst and the amount of the alkyne, have been optimized to achieve high yields. beilstein-journals.org
The Hiyama coupling utilizes organosilanes as coupling partners with organic halides. organic-chemistry.orgwikipedia.org This reaction requires an activating agent, typically a fluoride source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org A significant advantage of the Hiyama coupling is the stability and low toxicity of organosilanes. organic-chemistry.org Recent advancements have led to the development of base-free Hiyama coupling reactions of tetrafluoroethylene (B6358150) (TFE) and perfluoroarenes, where the key intermediate is a transition-metal fluoride complex generated in situ via C-F bond activation. acs.org Furthermore, a stereoselective Hiyama cross-coupling of tetrasubstituted gem-difluoroalkenes with organosiloxanes has been developed for the synthesis of tetrasubstituted monofluoroalkenes, overcoming limitations of other coupling methods. nih.gov
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Fluoroalkene Synthesis
| Coupling Reaction | Organometallic Reagent | Electrophile | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Vinylboronic acids/esters, Potassium vinyltrifluoroborate | Aryl/Vinyl Halides, Aryl/Vinyl Tosylates | Versatile for vinylation; can use fluorinated reagents. beilstein-journals.orgnih.govnih.gov |
| Sonogashira | Terminal Alkynes | Aryl/Vinyl Halides, Multihalogenated fluorovinyl ethers | Forms fluoroenynes; mild conditions possible. beilstein-journals.orgnih.govwikipedia.org |
Gold(I)-Catalyzed Hydrofluorination of Alkynes
Gold(I) catalysis has emerged as a powerful method for the hydrofluorination of alkynes, providing direct access to valuable fluoroalkenes. rsc.orgnih.gov This area of research gained significant momentum following the discovery of gold-catalyzed hydrofluorination of internal alkynes in 2007. rsc.org These reactions typically utilize N-heterocyclic carbene (NHC) gold(I) complexes as catalysts. nih.gov
The hydrofluorination of both symmetrical and unsymmetrical alkynes can be achieved with high stereo- and regioselectivity, affording fluorinated stilbene (B7821643) analogues and fluorovinyl thioethers in good to excellent yields. nih.gov Various sources of fluoride can be employed, including aqueous HF, triethylamine (B128534) trihydrogen fluoride (Et₃N·3HF), and potassium bifluoride (KHF₂). nih.govacs.org The use of gold bifluoride complexes has been shown to be efficient, and these complexes are often more stable and practical to handle than their fluoride counterparts. nih.gov
A notable development is the Au(I)-catalyzed HF transfer reaction, where an equivalent of HF is generated from a perfluoroarene and a nucleophile and then transferred to an alkyne. nih.govacs.org This tandem process generates both a functionalized fluoroarene and a fluoroalkene, avoiding the direct handling of corrosive HF reagents. nih.govacs.org
Mechanistic studies suggest that the reaction can proceed through the protonolysis of a (fluorovinyl)gold complex or the reaction of a cationic (alkyne)gold(I) complex with a mild HF source. acs.org The development of gold-catalyzed hydrofluorination of electron-deficient alkynes has enabled the stereoselective synthesis of (Z)-β-fluoro Michael acceptors. nih.gov
Table 3: Gold(I)-Catalyzed Hydrofluorination of Alkynes
| Catalyst System | Fluoride Source | Substrate Scope | Key Features |
|---|---|---|---|
| NHC-Au(I) complexes | Aqueous HF | Internal alkynes | Economical HF source, additive-free. acs.org |
| NHC-Au(I) complexes | Et₃N·3HF | Electron-deficient alkynes | Stereoselective synthesis of (Z)-β-fluoro Michael acceptors. nih.gov |
| NHC-Au(I) bifluorides | KHF₂ | Symmetrical & unsymmetrical alkynes | Stable catalyst precursors, high stereo- and regioselectivity. nih.gov |
Ruthenium-Catalyzed Olefin Metathesis for Fluoroalkene Derivatives
Olefin metathesis, a powerful C-C bond-forming reaction catalyzed by ruthenium complexes, has been applied to the synthesis of fluorinated olefins. nih.govresearchgate.netnih.gov While initially considered challenging due to the electronic properties of fluorinated alkenes, significant progress has been made.
A key breakthrough was the successful olefin cross-metathesis with tetrafluoroethylene (TFE) and its analogs. nih.gov This transformation allows for the efficient synthesis of a new class of partially fluorinated olefins. nih.gov The catalytic cycle involves the interconversion between two thermodynamically stable Fischer carbenes. nih.gov
The introduction of fluorine atoms into the ruthenium catalyst itself can also influence its activity and stability. researchgate.net Fluorinated ligands can increase the electrophilicity of the ruthenium center, often leading to higher catalytic activity. researchgate.net Furthermore, the use of polyfluoroalkyl groups in ligands can facilitate catalyst recovery through fluorous biphasic systems. researchgate.net
Ring-closing metathesis (RCM) has also been employed to synthesize fluorinated cyclic compounds. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations. The development of electronically modified ruthenium-disulfide catalysts has enabled the generation of acyclic Z-allylic alcohols through cross-metathesis. researchgate.net
Strategies for Stereoselective Fluoroalkene and Chlorofluoroalkene Synthesis
The stereoselective synthesis of fluoroalkenes and chlorofluoroalkenes is of great importance, as the geometric isomerism can significantly impact the biological activity and material properties of the final compound. nih.govchinesechemsoc.orgrsc.orgnih.gov
As mentioned in the Julia-Kocienski olefination section, the stereochemical outcome can be influenced by the fluorine substitution on the sulfone reagent. nih.govchinesechemsoc.org By carefully choosing the reagents and reaction conditions, it is possible to control the Z/E selectivity of the resulting fluoroalkene. chinesechemsoc.org
Palladium-catalyzed cross-coupling reactions also offer opportunities for stereocontrol. The Hiyama cross-coupling of tetrasubstituted gem-difluoroalkenes has been shown to proceed stereoselectively to yield (E)-monofluoroalkenes. nih.gov
Gold-catalyzed hydrofluorination of alkynes has demonstrated excellent stereoselectivity, often leading to the exclusive formation of one diastereomer. nih.govnih.gov For example, the hydrofluorination of electron-deficient alkynes can produce (Z)-vinyl fluorides with high diastereoselectivity. nih.gov
Silver-catalyzed reactions have also been developed for the stereoselective synthesis of Z-monofluoroalkenes. A silver(I)-catalyzed process allows access to (Z)-β-fluoro-vinyl iodonium (B1229267) salts from alkynes with exclusive Z-stereoselectivity, which can then be used as versatile building blocks. acs.org
Furthermore, nickel-hydride catalyzed hydroalkylation of fluoroalkenes has been developed for the enantio- and diastereoselective synthesis of fluorinated motifs with two adjacent chiral centers. nih.gov
Catalytic Cyclopropanation of Fluorine-Containing Alkenes
The catalytic cyclopropanation of fluorine-containing alkenes is a valuable method for the synthesis of fluorinated cyclopropanes, which are important structural motifs in medicinal chemistry. researchgate.netnih.govutdallas.edu
Rhodium-catalyzed asymmetric [2+1] cycloaddition of alkenes with in situ generated difluoroalkyl-substituted carbenes provides a route to enantioenriched difluoroalkyl-substituted cyclopropanes. nih.gov This method features high yields and excellent enantioselectivity over a broad substrate scope. nih.gov
Asymmetric cyclopropanation of vinyl fluorides using chiral rhodium or copper catalysts can produce enantiopure monofluorinated cyclopropane (B1198618) carboxylates. researchgate.net The stereochemistry of the resulting cyclopropane can be controlled by the choice of the chiral ligand. researchgate.net
Zinc carbenoids, in combination with chiral dioxaborolane ligands, have been used for the enantioselective cyclopropanation of fluoro-substituted allylic alcohols, yielding fluorocyclopropanes in high yields and excellent enantioselectivities. researchgate.netnih.gov
Biocatalytic strategies are also emerging for the highly stereoselective synthesis of fluorinated cyclopropanes. utdallas.edu Engineered enzymes can catalyze the cyclopropanation of fluorinated olefins with high efficiency and stereocontrol. utdallas.edu
While the direct cyclopropanation of 2-Butene, 2,3-dichlorohexafluoro- is not specifically documented, the existing methodologies for fluorinated alkenes provide a strong foundation for developing such transformations. The presence of both chlorine and fluorine atoms on the double bond would likely influence the reactivity and selectivity of the cyclopropanation reaction.
Fluoroalkenes and Chlorofluoroalkenes: Advanced Building Blocks for Synthesis
Within the broader category of fluorinated organic compounds, fluoroalkenes and chlorofluoroalkenes serve as crucial and versatile building blocks in synthetic chemistry. youtube.com The incorporation of fluorine and chlorine atoms into an alkene framework significantly alters the molecule's electronic properties and reactivity. These modifications make them valuable precursors for creating more complex molecules with enhanced properties, such as increased stability or specific biological activity. youtube.com
The synthesis of these advanced targets is a key area of research. For example, methods have been developed for preparing related compounds like hexafluoro-2-butene and 3,4-dichlorohexafluoro-1-butene . google.comacs.org The labile carbon-carbon double bond in these molecules is a key feature, allowing them to participate in a variety of chemical transformations, including cycloaddition reactions. acs.orglibretexts.org The development of efficient synthetic routes to these building blocks is critical for their application in diverse fields, including the creation of new pharmaceuticals, agrochemicals, and advanced materials. youtube.comresearchgate.net
Scholarly Focus on 2 Butene, 2,3 Dichlorohexafluoro
2-Butene (B3427860), 2,3-dichlorohexafluoro- (CF₃CCl=CClCF₃) is a specific chlorofluoroalkene that has been a subject of scientific investigation. It is a colorless liquid that exists as a mixture of cis and trans geometric isomers. lookchem.com Scholarly work has described methods for the separation of these isomers, involving reaction with sodium borohydride (B1222165) in dry diglyme, followed by hydrolysis and purification via preparative vapor phase chromatography. sigmaaldrich.com
The compound's value in research stems from its role as a chemical intermediate and a synthetic building block. lookchem.com The presence of both chlorine and fluorine atoms, combined with a central carbon-carbon double bond, provides multiple reactive sites for further chemical modification. This unique structure makes it a valuable precursor for synthesizing a range of other compounds. lookchem.com Investigations have explored its utility as a starting material in several key industrial sectors:
Pharmaceutical Industry: It serves as a foundational structure for the development of new pharmaceutical agents. lookchem.com
Agrochemical Industry: It is employed in the synthesis of pesticides and herbicides. lookchem.com
Material Science: The compound is utilized in creating new materials with tailored properties. lookchem.com
Detailed characterization of its physical and chemical properties has been documented, providing baseline data for its use in further research.
Chemical and Physical Properties of 2-Butene, 2,3-dichlorohexafluoro-
| Property | Value | Reference(s) |
| Molecular Formula | C₄Cl₂F₆ | sigmaaldrich.com |
| Molecular Weight | 232.94 g/mol | sigmaaldrich.com |
| CAS Number | 303-04-8 (mixture of isomers) | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 66-68 °C | sigmaaldrich.com |
| Density | 1.605 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.3458 | sigmaaldrich.com |
| Vapor Density | 8 (vs air) | sigmaaldrich.com |
| Vapor Pressure | 4.42 psi (20 °C) | sigmaaldrich.com |
An in-depth analysis of 2-Butene, 2,3-dichlorohexafluoro-, a halogenated alkene, reveals significant insights into its structural and stereochemical properties. This article focuses on the isomerism, spectroscopic differentiation, and conformational dynamics of this compound, drawing upon established principles and comparative data from related molecules.
Chemical Reactivity and Reaction Mechanisms of 2 Butene, 2,3 Dichlorohexafluoro
Unimolecular Isomerization Dynamics
The ability of 2-Butene (B3427860), 2,3-dichlorohexafluoro- to exist as distinct cis- and trans-isomers points to a significant energy barrier for rotation around the central carbon-carbon double bond. This section explores the dynamics of interconversion between these geometric isomers.
Experimental and Theoretical Determination of Activation Energies for Isomerization
Specific experimental or theoretical values for the activation energy of the cis-trans isomerization of 2-Butene, 2,3-dichlorohexafluoro- have not been reported in the reviewed scientific literature. For comparison, the isomerization of related, non-fluorinated butenes has been studied, but these values cannot be directly extrapolated due to the significant electronic effects of the fluorine and chlorine substituents on the double bond. researchgate.net
Reactions with External Reagents
The reactivity of the carbon-carbon double bond in 2-Butene, 2,3-dichlorohexafluoro- is heavily influenced by the presence of electronegative halogen atoms. These substituents withdraw electron density, making the double bond less susceptible to electrophilic attack but potentially more reactive towards nucleophiles.
Investigations into Nucleophilic Vinylic Substitution
There is a notable lack of specific research focused on the nucleophilic vinylic substitution reactions of 2-Butene, 2,3-dichlorohexafluoro-. While studies have been conducted on the reactions of other perchlorofluoro compounds with nucleophiles, direct data for the 2,3-dichloro isomer is absent. sioc-journal.cn In principle, a strong nucleophile could attack one of the vinylic carbons, leading to the substitution of a chlorine atom. The feasibility and kinetics of such a reaction would depend on the nucleophile, solvent, and reaction conditions.
Reactivity with Radical Species, including Atmospheric Hydroxyl Radicals
Quantitative data on the reactivity of 2-Butene, 2,3-dichlorohexafluoro- with radical species, particularly the atmospheric hydroxyl (OH) radical, is not available. The reaction with OH radicals is a primary degradation pathway for many organic compounds in the troposphere. nist.gov The rate of this reaction is crucial for determining the atmospheric lifetime of the compound. For other fluoroalkenes, it has been shown that the presence of fluorine atoms can significantly alter the reaction rate with OH radicals compared to their non-fluorinated counterparts. researchgate.netresearchgate.net Without specific kinetic data for 2-Butene, 2,3-dichlorohexafluoro-, its atmospheric fate remains undetermined.
Thermal Decomposition and Pyrolysis Pathways
Information regarding the specific products and mechanisms of the thermal decomposition or pyrolysis of 2-Butene, 2,3-dichlorohexafluoro- is not documented in the available literature. High temperatures would be expected to cause fragmentation of the molecule, potentially through the cleavage of carbon-carbon or carbon-halogen bonds. The identification of the resulting smaller molecules and the elucidation of the reaction pathways would require dedicated experimental studies, which have not yet been reported. osti.govfluorine1.ru
High-Temperature Transformations of Halogenated Butenes
The pyrolysis of halogenated hydrocarbons, including butenes, is a significant area of research due to its relevance in chemical synthesis and waste treatment. At elevated temperatures, the carbon-halogen and carbon-carbon bonds within these molecules can undergo homolytic or heterolytic cleavage, leading to a variety of products. The presence of both chlorine and fluorine atoms in 2,3-dichlorohexafluoro-2-butene introduces additional complexity due to the differing bond strengths of C-Cl and C-F.
In the pyrolysis of mixed plastic waste containing chlorinated compounds, dehydrochlorination is a common initial step, forming alkenes and hydrogen chloride. google.combiorxiv.org For instance, 2-chlorobutane (B165301) is known to convert to 2-butene upon heating. google.com This suggests that 2,3-dichlorohexafluoro-2-butene could potentially undergo dehydrochlorination or dechlorination under thermal stress. The thermal decomposition of other fluorinated compounds, such as polytetrafluoroethylene (PTFE), is known to produce a range of smaller fluorinated molecules. sigmaaldrich.com
The following table outlines potential primary decomposition reactions for 2,3-dichlorohexafluoro-2-butene based on the known reactivity of similar halogenated alkenes.
Table 1: Potential High-Temperature Decomposition Pathways for 2,3-dichlorohexafluoro-2-butene
| Reaction Type | Reactant | Potential Products | Notes |
|---|---|---|---|
| Dechlorination | CF₃C(Cl)=C(Cl)CF₃ | CF₃C≡CCF₃ + Cl₂ | Formation of a perfluoroalkyne through elimination of chlorine. |
| Dehydrochlorination | - | - | Not a primary pathway due to the absence of hydrogen atoms. |
| C-C Bond Cleavage | CF₃C(Cl)=C(Cl)CF₃ | CF₃C(Cl)=C(Cl)• + •CF₃ | Homolytic cleavage leading to radical species. |
| Rearrangement | CF₃C(Cl)=C(Cl)CF₃ | Isomeric structures | Intramolecular rearrangement to form more stable isomers. |
Characterization of Intermediate and Product Formation During Pyrolysis
The characterization of intermediates and final products in the pyrolysis of halogenated compounds is crucial for elucidating the reaction mechanism. In the thermal decomposition of 1-butene, a variety of gaseous products such as methane, propylene, ethylene, and ethane, along with liquid products like cyclohexadiene and benzene, have been identified. researchgate.net This indicates that complex radical chain reactions are at play.
For 2,3-dichlorohexafluoro-2-butene, pyrolysis would likely proceed through radical intermediates. The initial cleavage could involve the weaker C-Cl bonds, forming chlorine radicals and a butenyl radical. These reactive species can then participate in a cascade of reactions, including hydrogen abstraction (if other hydrogen-containing species are present), recombination, and disproportionation, leading to a complex mixture of products.
The expected products from the pyrolysis of 2,3-dichlorohexafluoro-2-butene would likely include a range of smaller chlorinated and fluorinated alkanes and alkenes, as well as potentially more complex cyclic or aromatic compounds depending on the reaction conditions. The formation of toxic byproducts such as chlorinated-fluorinated dibenzo-p-dioxins and dibenzofurans, while a concern in the incineration of mixed halogenated waste, is less likely in the controlled pyrolysis of a single compound but cannot be entirely ruled out without experimental data. sigmaaldrich.com
Catalytic Reaction Mechanism Studies
Catalysis plays a pivotal role in directing the reactivity of halogenated alkenes towards specific products under milder conditions than pyrolysis.
Mechanistic Pathways in Chromium-Catalyzed Fluorination
Chromium-based catalysts, particularly chromium(III) fluoride (B91410) (CrF₃) and chromium oxides, are widely used in the fluorination of chlorinated hydrocarbons. wikipedia.orggoogleapis.com These catalysts facilitate the exchange of chlorine atoms for fluorine atoms, a key process in the synthesis of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). numberanalytics.com
The mechanism of chromium-catalyzed fluorination generally involves the activation of a C-Cl bond by the chromium center. For 2,3-dichlorohexafluoro-2-butene, the reaction with a chromium-based fluorination catalyst, typically in the presence of hydrogen fluoride (HF), would be expected to proceed via a series of substitution reactions.
A plausible mechanistic pathway involves the following steps:
Adsorption: The 2,3-dichlorohexafluoro-2-butene molecule adsorbs onto the surface of the chromium catalyst.
C-Cl Bond Cleavage: The chromium center interacts with a chlorine atom, weakening and eventually breaking the C-Cl bond. This may involve the formation of a chromium-chlorine bond and a carbocationic intermediate or a concerted process.
Fluorine Transfer: A fluorine atom from the catalyst surface (or from adsorbed HF) attacks the carbon center, forming a C-F bond.
Desorption: The fluorinated product desorbs from the catalyst surface.
This process can occur sequentially, leading to the replacement of one or both chlorine atoms. The selectivity of the reaction towards mono- or di-fluorinated products would depend on the reaction conditions, such as temperature, pressure, and the specific nature of the chromium catalyst.
Mechanistic Aspects of Dechlorination and Hydrogenation Processes
Catalytic hydrogenation and dechlorination are important reactions for the transformation of halogenated organic compounds. numberanalytics.comnih.gov These processes typically employ transition metal catalysts such as palladium (Pd) or platinum (Pt) on a support like carbon (C). sigmaaldrich.com
The general description for the separation of the pure cis- and trans-isomers of 2,3-dichlorohexafluoro-2-butene involves reaction with sodium borohydride (B1222165) followed by hydrolysis, suggesting that dechlorination or hydrogenation can occur. sigmaaldrich.com
Catalytic Hydrogenation: In the presence of a suitable catalyst and a hydrogen source, the double bond of 2,3-dichlorohexafluoro-2-butene can be saturated. The mechanism of catalytic hydrogenation of alkenes is well-established and involves the following key steps: sigmaaldrich.com
Adsorption of Reactants: Both hydrogen gas and the alkene adsorb onto the surface of the metal catalyst.
Hydrogen Dissociation: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond.
Desorption of Product: The resulting saturated alkane desorbs from the catalyst surface.
For 2,3-dichlorohexafluoro-2-butene, this would lead to the formation of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.
Catalytic Dechlorination: This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. The mechanism is often a form of hydrogenolysis. Over a palladium catalyst, the C-Cl bond can be activated, leading to its cleavage and the subsequent formation of a C-H bond.
A possible pathway for the catalytic dechlorination of 2,3-dichlorohexafluoro-2-butene is:
Adsorption: The molecule adsorbs onto the catalyst surface.
Oxidative Addition: The C-Cl bond undergoes oxidative addition to the metal center, forming an organometallic intermediate.
Hydrogenolysis: The intermediate reacts with hydrogen (either from the gas phase or adsorbed on the surface) to cleave the metal-carbon and metal-chlorine bonds and form a C-H bond and HCl.
Reductive Elimination/Desorption: The dechlorinated product desorbs from the surface.
This process could lead to the formation of various partially or fully dechlorinated and hydrogenated products, such as 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (B1310807) and 1,1,1,4,4,4-hexafluoro-2-butene.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of fluorinated organic compounds like 2,3-dichlorohexafluoro-2-butene. By analyzing the magnetic properties of atomic nuclei, NMR provides rich information about the molecular structure.
¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov This technique provides distinct signals for fluorine atoms in different chemical environments within the molecule. For 2,3-dichlorohexafluoro-2-butene, the ¹⁹F NMR spectrum is crucial for differentiating between the E and Z isomers, as the spatial arrangement of the trifluoromethyl (CF₃) groups and chlorine atoms significantly influences the chemical shifts of the fluorine nuclei. The interaction between adjacent fluorine atoms (spin-spin coupling) further aids in confirming the connectivity and stereochemistry of the molecule. The analysis of these spectra allows for the unambiguous assignment of the isomeric form. nih.gov
¹³C NMR spectroscopy provides valuable information about the carbon backbone of 2,3-dichlorohexafluoro-2-butene. chemicalbook.com Although the natural abundance of ¹³C is low (~1.1%), modern NMR techniques allow for the acquisition of high-quality spectra. docbrown.info The spectrum of 2,3-dichlorohexafluoro-2-butene will exhibit distinct signals for the different carbon environments within the molecule.
Specifically, one would expect to see signals corresponding to the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the trifluoromethyl groups. The chemical shifts of these carbons are influenced by the electronegative chlorine and fluorine atoms. For instance, the carbons of the C=C double bond will have characteristic chemical shifts that differ between the E and Z isomers due to steric and electronic effects. docbrown.info Similarly, the chemical shifts of the CF₃ carbons will provide information about their local environment. chemicalbook.comspectrabase.com
Table 1: Predicted ¹³C NMR Chemical Shifts for 2,3-dichlorohexafluoro-2-butene Isomers
| Carbon Environment | Predicted Chemical Shift (δ, ppm) - E-isomer | Predicted Chemical Shift (δ, ppm) - Z-isomer |
| =C-Cl | 120-130 | 118-128 |
| -CF₃ | 115-125 (quartet due to ¹JCF coupling) | 114-124 (quartet due to ¹JCF coupling) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values presented are estimates based on typical ranges for similar structures. chemicalbook.comdocbrown.info
NMR spectroscopy, through a combination of ¹H, ¹³C, and ¹⁹F experiments, is indispensable for the complete structural elucidation of 2,3-dichlorohexafluoro-2-butene and the definitive identification of its geometric isomers. slideshare.netresearchgate.netnih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity between different atoms in the molecule. dntb.gov.uanih.gov
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info For 2,3-dichlorohexafluoro-2-butene, the IR spectrum will be characterized by absorption bands corresponding to the vibrations of its specific bonds.
The most significant feature in the IR spectrum of 2,3-dichlorohexafluoro-2-butene is the C=C stretching vibration, which is expected to appear in the region of 1600-1680 cm⁻¹. docbrown.info The exact position of this band can provide clues about the substitution pattern around the double bond. Strong absorptions corresponding to the C-F bond stretching vibrations will be prominent in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-Cl stretching vibrations are expected at lower wavenumbers, generally in the 600-800 cm⁻¹ range.
The IR spectra of the E and Z isomers of 2,3-dichlorohexafluoro-2-butene are expected to show differences, particularly in the fingerprint region (below 1500 cm⁻¹), due to the different symmetry and steric interactions in the two isomers. docbrown.info These differences in the vibrational modes can be used to distinguish between the isomers. nih.gov
Table 2: Characteristic IR Absorption Bands for 2,3-dichlorohexafluoro-2-butene
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=C | Stretching | 1600 - 1680 |
| C-F | Stretching | 1000 - 1400 |
| C-Cl | Stretching | 600 - 800 |
Note: These are general ranges, and the actual peak positions can be influenced by the specific molecular structure and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For 2,3-dichlorohexafluoro-2-butene, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule. docbrown.info Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, with the relative intensities determined by the number of chlorine atoms and their isotopic abundances.
Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is unique to the molecule's structure and provides valuable information for its identification. libretexts.orglibretexts.org Common fragmentation pathways for 2,3-dichlorohexafluoro-2-butene would likely involve the loss of a chlorine atom, a trifluoromethyl group, or other small neutral fragments. youtube.com
Table 3: Potential Fragment Ions in the Mass Spectrum of 2,3-dichlorohexafluoro-2-butene
| Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |
| [C₄Cl₂F₆]⁺ (Molecular Ion) | 232 | Intact molecule |
| [C₄ClF₆]⁺ | 197 | Loss of a Cl radical |
| [C₃ClF₃]⁺ | 117 | Cleavage of C-C and C-Cl bonds |
| [CF₃]⁺ | 69 | Loss of C₃Cl₂F₃ fragment |
Note: The m/z values are calculated using the most abundant isotopes. The actual spectrum will show a more complex pattern due to isotopic distributions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is exceptionally well-suited for the analysis of volatile compounds like 2,3-dichlorohexafluoro-2-butene, especially when it is part of a complex mixture. shimadzu.comunito.itdlr.de
In a GC-MS analysis, the sample mixture is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. srainstruments.com
This allows for the identification of each component in the mixture by comparing its retention time (the time it takes to travel through the GC column) and its mass spectrum with those of known standards or with entries in a spectral library. srainstruments.com GC-MS is particularly useful for separating and identifying the E and Z isomers of 2,3-dichlorohexafluoro-2-butene, as they will likely have slightly different retention times. shimadzu.com The high sensitivity and selectivity of GC-MS make it an invaluable tool for the detection and quantification of this compound in various matrices. nih.gov
Development of Specialized Analytical Techniques for Halogenated Alkenes
The analysis of halogenated alkenes, such as 2-Butene (B3427860), 2,3-dichlorohexafluoro-, is often complicated by their volatility, the presence of isomers, and potential for complex fragmentation patterns in mass spectrometry. Consequently, the development of specialized analytical techniques is crucial for their accurate identification and quantification.
Gas chromatography (GC) stands as a cornerstone for the separation of volatile halogenated compounds. For 2-Butene, 2,3-dichlorohexafluoro-, which exists as cis and trans isomers, preparative vapor phase chromatography has been successfully employed to separate these geometric isomers. sigmaaldrich.com This technique allows for the isolation of pure isomers, which is essential for their individual spectroscopic characterization and for studying their distinct physical and chemical properties. The choice of the GC column's stationary phase is critical; for instance, graphitized carbon packings, sometimes modified with picric acid, have shown utility in separating C4 unsaturates.
The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for the analysis of halogenated alkenes. Electron ionization (EI) is a common ionization method used in GC-MS. The resulting mass spectra for halogenated compounds are often complex due to the isotopic distribution of chlorine and bromine atoms. High-resolution mass spectrometry (HRMS) can be invaluable in determining the elemental composition of fragment ions, aiding in structural elucidation.
Advanced techniques such as two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offer enhanced separation power, which is particularly beneficial for complex mixtures of halogenated compounds. This approach provides a much higher peak capacity compared to conventional GC-MS, enabling the separation of a larger number of components.
Furthermore, the development of specialized ionization techniques can improve the sensitivity and selectivity of mass spectrometric analysis. For instance, negative ion atmospheric pressure photoionization (APPI) has been used for the detection of polyalphaolefin adducts with halide ions, a technique that could potentially be adapted for the analysis of specific halogenated alkenes.
Computational Chemistry and Theoretical Modeling of 2 Butene, 2,3 Dichlorohexafluoro
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 2-butene (B3427860), 2,3-dichlorohexafluoro-. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, can predict molecular geometries, orbital energies, and thermodynamic properties.
Detailed studies on the electronic properties of 2,3-dichlorohexafluoro-2-butene are not extensively documented in the public domain. However, we can infer the likely outcomes based on studies of similar halogenated alkenes. For instance, the presence of electronegative fluorine and chlorine atoms is expected to significantly lower the energy of the molecular orbitals, particularly the π and π* orbitals of the C=C double bond, when compared to non-halogenated butene. This has a profound effect on the molecule's reactivity.
Table 1: Illustrative Calculated Electronic Properties of 2-Butene, 2,3-dichlorohexafluoro- (Hypothetical DFT B3LYP/6-31G Results)*
| Property | Calculated Value (cis-isomer) | Calculated Value (trans-isomer) |
| HOMO Energy | -8.5 eV | -8.6 eV |
| LUMO Energy | -1.2 eV | -1.1 eV |
| HOMO-LUMO Gap | 7.3 eV | 7.5 eV |
| Dipole Moment | 2.5 D | 0.0 D |
| Enthalpy of Formation | -250 kcal/mol | -252 kcal/mol |
Note: The data in this table are hypothetical and for illustrative purposes to show what quantum chemical calculations would yield. Actual values would require specific and complex computational studies.
The calculated energetics would likely show that the trans-isomer is slightly more stable than the cis-isomer due to reduced steric strain between the bulky trifluoromethyl groups. The enthalpy of vaporization for cis-2,3-dichlorohexafluoro-2-butene has been reported as 32.5 kJ/mol. mit.edu
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and dynamic behavior of 2-butene, 2,3-dichlorohexafluoro-. mdpi.com By simulating the motion of atoms over time, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule behaves in different environments. researchgate.netkoreascience.kr
For 2-butene, 2,3-dichlorohexafluoro-, the primary conformational flexibility arises from the rotation around the C-C single bonds connecting the trifluoromethyl groups to the double-bonded carbons. While the double bond itself is rigid, the orientation of the CF3 groups can vary. MD simulations would allow for the study of these rotations and the identification of the most stable rotamers. lumenlearning.comlibretexts.orgyoutube.comyoutube.com This is crucial for understanding how the molecule interacts with other molecules and surfaces. researchgate.net
The reactivity of the molecule can also be probed using MD simulations, particularly for processes like diffusion and transport, which are important in industrial applications.
Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation
| Dihedral Angle (F-C-C=C) | Potential Energy (kcal/mol) | Population (%) |
| 60° (gauche) | 0.5 | 30 |
| 180° (anti) | 0.0 | 70 |
Note: This table is a simplified, illustrative example of the kind of data that would be generated from a conformational analysis via molecular dynamics simulations.
Reaction Pathway Modeling and Transition State Analysis
Understanding the chemical reactions of 2-butene, 2,3-dichlorohexafluoro- at a mechanistic level requires the modeling of reaction pathways and the characterization of transition states. wikipedia.org This is a key application of computational chemistry, providing insights that are often experimentally inaccessible. wisc.edukoyauniversity.org
For example, in an addition reaction to the double bond, theoretical calculations can map out the potential energy surface, identifying the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the structure of which determines the activation energy and, consequently, the reaction rate. nih.gov
Given the electron-withdrawing nature of the substituents, 2-butene, 2,3-dichlorohexafluoro- would be expected to be susceptible to nucleophilic attack. Computational modeling could explore the reaction pathways with various nucleophiles, determining the regioselectivity and stereoselectivity of the addition.
Table 3: Illustrative Calculated Activation Energies for a Hypothetical Nucleophilic Addition
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
| Attack at C2 | Trigonal bipyramidal | 15.2 |
| Attack at C3 | Trigonal bipyramidal | 15.5 |
Note: This table provides hypothetical data to illustrate the output of reaction pathway modeling.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be used to interpret experimental spectra or to identify unknown compounds. mit.edunih.govarxiv.orgarxiv.orgresearchgate.netresearchgate.netnmrdb.orgnih.gov For 2-butene, 2,3-dichlorohexafluoro-, the prediction of its NMR and IR spectra is of particular interest.
The NIST Chemistry WebBook contains an experimental IR spectrum for this compound. nist.gov Theoretical calculations, such as DFT, can be used to compute the vibrational frequencies and intensities, which can then be compared to the experimental spectrum to aid in the assignment of spectral bands. researchgate.net
Similarly, NMR chemical shifts can be calculated with a good degree of accuracy. researchgate.net These calculations are invaluable for distinguishing between the cis and trans isomers and for assigning the signals in the 13C and 19F NMR spectra to specific atoms in the molecule.
Table 4: Comparison of Experimental and Hypothetical Predicted 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental (from Spectrum ID) | Predicted (Hypothetical) |
| C1 (CF3) | 119.8 | 120.5 |
| C2 (=C-Cl) | 128.5 | 129.0 |
Note: The experimental value is a general value and may not be specific to an isomer. The predicted value is hypothetical.
Theoretical Insights into Reaction Selectivity and Stereocontrol
Theoretical calculations can offer profound insights into the factors that govern reaction selectivity and stereocontrol in reactions involving 2-butene, 2,3-dichlorohexafluoro-. chemrxiv.orgmdpi.com By analyzing the electronic and steric properties of the reactants and transition states, chemists can predict and explain why a particular regioisomer or stereoisomer is formed preferentially.
For addition reactions, the relative stability of the possible transition states will determine the outcome. For example, the attack of a nucleophile could occur from either face of the double bond, leading to different stereoisomers. Computational modeling can quantify the energy differences between the diastereomeric transition states, thus predicting the stereochemical outcome of the reaction.
The presence of the chiral centers that would be formed upon addition to the double bond makes the study of stereocontrol particularly important for the synthesis of enantiomerically pure compounds.
Environmental Fate and Degradation Pathways
Atmospheric Degradation Mechanisms
Once released into the atmosphere, 2-Butene (B3427860), 2,3-dichlorohexafluoro- is subject to several degradation mechanisms, with reactions involving photochemically generated oxidants and direct photolysis being the most significant.
The primary atmospheric loss process for 2-Butene, 2,3-dichlorohexafluoro- is expected to be its reaction with hydroxyl (OH) radicals. These highly reactive oxidants are ubiquitous in the troposphere and readily attack the electron-rich carbon-carbon double bond of the molecule. This type of reaction is characteristic of unsaturated hydrocarbons. acs.orgresearchgate.net
The addition of the OH radical to the double bond is the most probable initial step, leading to the formation of a halogenated haloalkoxy radical. Studies on similar halogenated alkenes, such as trichlorofluoroethene, have shown that OH radical addition is the dominant degradation pathway, resulting in a relatively short atmospheric lifetime. For instance, the atmospheric lifetime of trichlorofluoroethene initiated by OH radicals is estimated to be around 8.5 days. researchgate.net Similarly, kinetic studies of reactions between OH radicals and various non-halogenated 2-butenes confirm that the reaction proceeds rapidly. nist.gov Given these analogies, 2-Butene, 2,3-dichlorohexafluoro- is predicted to have a limited atmospheric persistence due to this efficient removal pathway.
Table 1: Comparison of Atmospheric Lifetimes for Related Halogenated Alkenes
| Compound | Dominant Atmospheric Loss Process | Estimated Atmospheric Lifetime | Reference |
|---|---|---|---|
| Hexafluoro-2-butene | Reaction with OH radicals | 22 days | acs.org |
| Trichlorofluoroethene | Reaction with OH radicals | 8.5 - 10.8 days | researchgate.net |
Photolytic Degradation Processes
Direct photolysis, the process of chemical breakdown by photons, is another potential atmospheric degradation route for 2-Butene, 2,3-dichlorohexafluoro-. The molecule's potential to absorb ultraviolet (UV) radiation in the solar actinic region (λ > 290 nm) would determine the significance of this pathway. The presence of the C=C double bond and C-Cl bonds may allow for absorption of UV radiation, leading to the cleavage of these bonds.
Abiotic Degradation in Environmental Compartments
Beyond the atmosphere, 2-Butene, 2,3-dichlorohexafluoro- may undergo abiotic degradation in soil and water, primarily through hydrolysis and thermal processes, although these are generally slower than atmospheric degradation.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For highly halogenated compounds like 2-Butene, 2,3-dichlorohexafluoro-, the rate of hydrolysis is generally very slow under typical environmental conditions. The strong carbon-fluorine bonds and the steric hindrance provided by the halogen atoms make the molecule resistant to nucleophilic attack by water. Studies on analogous perfluorinated compounds have demonstrated that hydrolysis is too slow to be a significant environmental degradation pathway. nih.gov Therefore, it is expected that 2-Butene, 2,3-dichlorohexafluoro- would be persistent in aquatic environments with respect to hydrolysis.
Thermal degradation of 2-Butene, 2,3-dichlorohexafluoro- requires high temperatures and is therefore not a relevant process under normal environmental conditions. However, understanding its thermal stability is important for industrial applications and for assessing its fate in high-temperature environments such as incinerators. For instance, a related compound, 3,4-dichlorohexafluoro-1-butene, is synthesized via thermal cracking at temperatures between 350-500 °C. google.com This indicates that significant thermal decomposition of 2-Butene, 2,3-dichlorohexafluoro- would only occur at several hundred degrees Celsius.
Characterization of Degradation Products and Their Environmental Transformations
The degradation of 2-Butene, 2,3-dichlorohexafluoro- leads to the formation of various smaller, oxidized products. The nature of these products depends on the specific degradation pathway.
Following the initial attack by OH radicals, the resulting haloalkoxy radical can undergo further reactions in the atmosphere. In the presence of oxygen (O₂) and nitrogen oxides (NOx), a complex series of reactions can occur. For other halogenated alkenes, these subsequent reactions have been shown to produce smaller, stable molecules. For example, the atmospheric degradation of trichlorofluoroethene can lead to the formation of phosgene (B1210022) (COCl₂) and carbonyl chloride fluoride (B91410) (CFClO). researchgate.net
By analogy, the degradation of 2-Butene, 2,3-dichlorohexafluoro- is expected to yield trifluoroacetyl chloride (CF₃COCl) and other halogenated carbonyls as primary products. These degradation products are themselves subject to further environmental transformation, such as hydrolysis or further oxidation, eventually leading to the formation of trifluoroacetic acid (TFA), carbon dioxide (CO₂), and inorganic halide ions (Cl⁻ and F⁻).
Table 2: Predicted Degradation Products of 2-Butene, 2,3-dichlorohexafluoro-
| Degradation Pathway | Initial Step | Predicted Primary Products | Potential Final Products |
|---|---|---|---|
| Atmospheric Oxidation | Reaction with OH radicals | Trifluoroacetyl chloride (CF₃COCl) | Trifluoroacetic acid (TFA), CO₂, HCl, HF |
| Photolysis | C-Cl or C=C bond cleavage | Halogenated radicals (e.g., CF₃ĊCl) | Smaller halogenated compounds, CO₂, HCl, HF |
| Hydrolysis | Reaction with H₂O | Negligible | Not applicable |
| Thermal Degradation | High-temperature decomposition | Mixture of smaller halogenated compounds | CO₂, HCl, HF |
Applications in Advanced Materials Science and Chemical Synthesis
Monomeric Units in Fluorinated Polymer Science
The incorporation of fluorine into polymers is well-known to enhance properties such as thermal stability, chemical resistance, and low surface energy. 2-Butene (B3427860), 2,3-dichlorohexafluoro- is a valuable monomer in this context, contributing to the synthesis of advanced fluorinated polymers with tailored characteristics.
Synthesis of High-Performance Fluoroelastomers and Fluoroplastics
While specific research detailing the direct polymerization of 2-Butene, 2,3-dichlorohexafluoro- into homopolymers is not extensively documented in publicly available literature, its potential as a monomer or comonomer in the synthesis of high-performance fluoroelastomers and fluoroplastics is recognized. ontosight.ai The inclusion of such a highly halogenated monomer can be expected to yield polymers with exceptional resistance to harsh chemical environments and high temperatures. The chlorine atoms, in particular, can serve as potential sites for cross-linking, a crucial step in the production of fluoroelastomers to achieve their characteristic elasticity and resilience.
Precursors and Building Blocks in Complex Organic Synthesis
Beyond polymer science, 2-Butene, 2,3-dichlorohexafluoro- serves as a versatile precursor and building block in the multi-step synthesis of complex organofluorine compounds. Its reactivity allows for the construction of intricate molecular architectures that are often difficult to achieve through other synthetic routes.
Facilitation of Multi-Step Synthesis of Functionalized Organofluorine Compounds
The carbon-carbon double bond in 2-Butene, 2,3-dichlorohexafluoro- is susceptible to a variety of addition reactions. This reactivity, coupled with the ability to selectively substitute the chlorine atoms, makes it a powerful tool for synthetic chemists. It can be used to introduce the hexafluorinated butene backbone into larger molecules, which can then be further functionalized to create a diverse array of organofluorine compounds. ontosight.aitmd.ac.jpcas.cn These compounds are of significant interest in the pharmaceutical and agrochemical industries, where the presence of fluorine can dramatically influence a molecule's biological activity. cas.cn For example, the synthesis of highly functionalized, 2-trifluoromethylated 2,3-dihydro-1,3,4-thiadiazoles has been demonstrated through cycloaddition reactions involving related fluorinated building blocks. researchgate.net
Design of Specialty Chemicals and Intermediates
The unique structure of 2-Butene, 2,3-dichlorohexafluoro- makes it an ideal starting material for the design of specialty chemicals and intermediates. solubilityofthings.com Its transformation into other fluorinated synthons opens up pathways to novel compounds with specific desired properties. The ability to perform selective chemical modifications on this molecule allows for the creation of a toolbox of fluorinated building blocks that can be employed in the synthesis of a wide range of high-value chemical products.
Role in the Development of Advanced Functional Materials
The incorporation of 2-Butene, 2,3-dichlorohexafluoro- derived moieties into materials can lead to the development of advanced functional materials with enhanced properties. The high fluorine content can impart hydrophobicity, oleophobicity, and low surface energy, which are desirable characteristics for coatings, seals, and membranes. Furthermore, the presence of heavy chlorine atoms can influence the material's density and refractive index. Research in this area is focused on harnessing these properties to create materials with tailored functionalities for specific high-tech applications. ontosight.ai
Compound Names
| Compound Name |
| 2-Butene, 2,3-dichlorohexafluoro- |
| (2Z)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene |
| 2,3-dihydro-1,3,4-thiadiazoles |
Interactive Data Table: Physicochemical Properties of 2-Butene, 2,3-dichlorohexafluoro-
| Property | Value | Source |
| Molecular Formula | C4Cl2F6 | ontosight.ailookchem.com |
| Molecular Weight | 232.94 g/mol | lookchem.comsigmaaldrich.com |
| Boiling Point | 66-68 °C | sigmaaldrich.com |
| Density | 1.605 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.3458 | sigmaaldrich.com |
| CAS Number | 303-04-8 | lookchem.comsigmaaldrich.comnist.gov |
Materials for Energy Applications (e.g., Fuel Cell Membranes, Battery Components)
The field of energy storage and conversion heavily relies on materials that can withstand harsh electrochemical environments while facilitating efficient ion transport. Fluoropolymers are already key players in this arena, and a polymer derived from 2-Butene, 2,3-dichlorohexafluoro- could theoretically offer a unique combination of properties.
In the context of fuel cell membranes , particularly proton-exchange membrane fuel cells (PEMFCs), the primary role of the membrane is to conduct protons while preventing the crossover of fuel and oxidant gases. researchgate.netsigmaaldrich.com Perfluorosulfonic acid (PFSA) membranes, such as Nafion®, are the industry standard due to their excellent proton conductivity and chemical stability. researchgate.netnih.gov The introduction of fluorine into a polymer backbone, as would be the case with a polymer of 2-Butene, 2,3-dichlorohexafluoro-, generally enhances chemical and thermal stability. nih.govumn.edu The chlorine atoms in the monomer could further modify the polymer's properties, potentially influencing its mechanical strength and affinity for the electrolyte. While pure hydrocarbon-based membranes often suffer from degradation in the oxidative environment of a fuel cell, fluorination provides a shield against chemical attack. sigmaaldrich.comnih.gov A key challenge would be to functionalize a polymer of 2-Butene, 2,3-dichlorohexafluoro- with sulfonic acid groups to induce proton conductivity, a necessary step for its application in PEMFCs.
For battery components , especially in lithium-ion batteries, safety and performance are paramount. Fluorinated polymers are utilized for their electrochemical stability, non-flammability, and ability to form stable interfaces with electrodes. nih.govyoutube.com For instance, polyvinylidene fluoride (B91410) (PVDF) is a common binder material for battery electrodes. nih.gov A polymer derived from 2-Butene, 2,3-dichlorohexafluoro- could potentially serve as a novel binder or as a component in a solid-state electrolyte. The high fluorine content would likely contribute to enhanced thermal stability and reduced flammability, addressing critical safety concerns in batteries. nih.gov Furthermore, fluorinated polymers can exhibit high ionic conductivity when combined with lithium salts, a crucial property for electrolytes. researchgate.net Research on semi-fluorinated polymer separators has shown that they can offer a balance of chemical stability, high ionic conductivity, and thermal resistance. digitellinc.com
Table 1: Comparative Properties of Polymers in Energy Applications
| Property | Importance in Energy Applications | Example Fluoropolymer |
|---|---|---|
| Ionic Conductivity | Facilitates ion transport in fuel cell membranes and battery electrolytes. sigmaaldrich.comresearchgate.net | Perfluorosulfonic acid (PFSA) sigmaaldrich.com |
| Chemical Stability | Resists degradation in the harsh oxidative and reductive environments of fuel cells and batteries. researchgate.netnih.gov | Polytetrafluoroethylene (PTFE) nanosol.com |
| Electrochemical Stability | Prevents decomposition at the high and low voltages experienced in batteries. nih.gov | Polyvinylidene fluoride (PVDF) nih.gov |
| Thermal Stability | Enhances safety by preventing thermal runaway in batteries. nih.gov | Perfluoropolyethers (PFPEs) nih.gov |
| Gas Permeability | Low permeability is crucial for preventing fuel crossover in fuel cells. sigmaaldrich.com | Nafion® nih.gov |
This table presents data for existing fluoropolymers to provide context for the potential properties of a polymer derived from 2-Butene, 2,3-dichlorohexafluoro-.
Contributions to Optical Devices and Protective Coatings
The unique properties of fluorinated polymers also make them attractive for applications in optics and as protective coatings, where low surface energy, low refractive index, and high durability are desired.
In the field of optical devices , fluorinated polymers are valued for their low refractive indices. researchgate.netresearchgate.net The incorporation of fluorine atoms into a polymer tends to decrease its refractive index. researchgate.netacs.org This property is highly desirable for applications such as anti-reflective coatings and in the fabrication of optical waveguides and fibers. mdpi.com A polymer synthesized from 2-Butene, 2,3-dichlorohexafluoro- would likely exhibit a low refractive index due to its high fluorine content. The presence of chlorine might slightly increase the refractive index compared to a fully fluorinated analogue, but this could also provide a means to tune the optical properties of the resulting material. acs.org The ability to precisely control the refractive index is crucial for the design of advanced optical components. mdpi.comacs.org
As protective coatings , fluoropolymers are renowned for their low surface energy, which translates to non-stick and water-repellent properties. nanosol.comprecisioncoating.comenduracoatings.com This "Teflon-like" behavior is a direct consequence of the high fluorine content. nanosol.com A coating made from a polymer of 2-Butene, 2,3-dichlorohexafluoro- would be expected to exhibit excellent hydrophobicity and oleophobicity, making it resistant to fouling and easy to clean. sigmaaldrich.com Furthermore, the strong carbon-fluorine bonds impart exceptional resistance to UV degradation and chemical attack, leading to highly durable coatings. paint.orgaicoatings.com.au Such coatings could find use in a wide range of applications, from architectural coatings that resist weathering and pollution to anti-graffiti surfaces and protective layers for electronic components. paint.orgtechbriefs.comduracoat.be
Table 2: Properties of Fluoropolymers for Optical and Protective Applications
| Property | Importance in Optical/Protective Applications | Example Fluoropolymer |
|---|---|---|
| Refractive Index | Low refractive index is critical for anti-reflective coatings and optical fibers. researchgate.netmdpi.com | Polychlorotrifluoroethylene (PCTFE) refractiveindex.info |
| Surface Energy | Low surface energy provides non-stick and water-repellent properties for protective coatings. nanosol.comsigmaaldrich.com | Polytetrafluoroethylene (PTFE) nanosol.com |
| UV Resistance | High resistance to UV degradation ensures long-term performance of outdoor coatings. paint.orgaicoatings.com.au | Fluoroethylene vinyl ether (FEVE) resins aicoatings.com.au |
| Chemical Resistance | Protects the underlying substrate from corrosion and chemical attack. nanosol.comduracoat.be | Ethylene tetrafluoroethylene (B6358150) (ETFE) chemengconsulting.com |
| Abrasion Resistance | Important for the durability of protective coatings in demanding environments. nanosol.com | PEEK (Polyether ether ketone) - often used with fluoropolymers nanosol.com |
This table presents data for existing fluoropolymers to provide context for the potential properties of a polymer derived from 2-Butene, 2,3-dichlorohexafluoro-.
Emerging Research Directions and Future Outlook
Innovations in Catalytic Systems for Sustainable Synthesis of Halogenated Fluoroalkenes
The industrial synthesis of halogenated alkenes has traditionally relied on high-temperature, energy-intensive processes, often involving toxic reagents and producing significant waste streams. The production of compounds like 2-Butene (B3427860), 2,3-dichlorohexafluoro- and its isomers often involves the fluorination of chlorinated precursors. techniques-ingenieur.fr Conventional methods for producing fluoroalkanes, which can be precursors to fluoroalkenes, utilize either liquid-phase reactions catalyzed by Lewis acids such as antimony chlorides or gas-phase reactions over chromium salt catalysts. techniques-ingenieur.fr
Current research is intensely focused on developing more sustainable catalytic systems that offer higher selectivity, improved energy efficiency, and a better environmental profile. Innovations in this area are centered around several key strategies:
Heterogeneous Catalysis: The development of robust solid catalysts is a major goal. Zeolites and other porous materials are being investigated for their potential to act as shape-selective catalysts, directing reactions towards the desired isomers of dichlorodichlorohexafluorobutene and minimizing the formation of byproducts. For instance, P-loaded ferrierite zeolites have been studied for the selective synthesis of n-butenes in the dimethyl ether-to-olefin (DTO) reaction, highlighting the role of catalyst structure in directing product selectivity. mdpi.com
Homogeneous Catalysis with Ligand Design: Advances in organometallic chemistry are enabling the design of highly specific homogeneous catalysts. By tuning the electronic and steric properties of ligands coordinated to a metal center, researchers can control the catalytic cycle to favor the formation of 2-Butene, 2,3-dichlorohexafluoro- over other isomers or decomposition products.
Biocatalysis: While still in its nascent stages for heavily halogenated compounds, the use of enzymes for selective halogenation and dehalogenation reactions is a promising future direction. Directed evolution and protein engineering could yield biocatalysts capable of operating under mild conditions, offering a truly green synthetic route.
Photocatalysis: Visible-light-induced photocatalysis offers a novel approach to activate substrates under mild conditions. acs.org This strategy could be employed for the selective functionalization of butene precursors to introduce the desired chloro and fluoro substituents, potentially reducing the need for harsh reagents.
Catalytic Synthesis Strategies for Halogenated Alkenes
| Catalytic System | Advantages | Challenges for 2-Butene, 2,3-dichlorohexafluoro- Synthesis |
|---|---|---|
| Heterogeneous Catalysts (e.g., Zeolites) | Easy separation, reusability, potential for shape selectivity. | Deactivation by coking or poisoning, requires high temperatures. |
| Homogeneous Catalysts (e.g., Organometallics) | High activity and selectivity, mild reaction conditions. | Difficult catalyst separation and recovery, potential for metal contamination. |
| Biocatalysts (e.g., Engineered Enzymes) | High selectivity, mild conditions, environmentally friendly. | Low stability in the presence of organic solvents, limited substrate scope for highly halogenated compounds. |
| Photocatalysts | Mild reaction conditions, use of renewable energy source (light). | Quantum efficiency, catalyst stability, and scaling up of reactions. |
Exploration of Novel Reactivity Modes and Mechanistic Discoveries
The reactivity of 2-Butene, 2,3-dichlorohexafluoro- is dictated by the interplay of the electron-withdrawing trifluoromethyl groups and the chlorine atoms attached to the double bond. Fluorinated alkenes are generally electrophilic and are susceptible to attack by nucleophiles. rutgers.edu The presence of chlorine atoms provides potential leaving groups, suggesting that the compound can undergo both addition and substitution reactions.
Future research in this area will likely focus on:
Nucleophilic Vinylic Substitution: A detailed investigation into the reaction of 2-Butene, 2,3-dichlorohexafluoro- with a wide range of nucleophiles will be crucial to understand its synthetic utility. Mechanistic studies will aim to elucidate the stereochemistry of these reactions, determining whether they proceed via addition-elimination or other pathways.
Radical Reactions: The carbon-chlorine bonds in the molecule could be susceptible to homolytic cleavage under radical conditions. Exploring radical additions and substitutions could open up new avenues for the functionalization of this fluoroalkene. For example, the anti-Markovnikov radical halogenation of alkenes in the presence of peroxides proceeds via a radical mechanism, suggesting that similar reactivity could be explored for 2-Butene, 2,3-dichlorohexafluoro-. youtube.com
Cycloaddition Reactions: The electron-deficient nature of the double bond in 2-Butene, 2,3-dichlorohexafluoro- makes it a potential candidate for cycloaddition reactions with electron-rich dienes or other partners. These reactions could provide access to complex fluorinated cyclic structures that may have applications in materials science or as pharmaceutical intermediates. Computational studies on the Diels-Alder reaction of a related fluorinated diene, C2B2F2, have shown its potential as a dienophile. rsc.org
Metal-Mediated Transformations: Transition metal catalysts could be used to mediate a variety of transformations, including cross-coupling reactions where the chlorine atoms are replaced with other functional groups. This would significantly expand the synthetic utility of 2-Butene, 2,3-dichlorohexafluoro- as a building block.
The general mechanism for the halogenation of alkenes involves the formation of a halonium ion intermediate, followed by anti-addition of the halide. youtube.comyoutube.com Understanding the specific mechanistic pathways for 2-Butene, 2,3-dichlorohexafluoro- will be key to controlling its reactivity and developing new synthetic applications.
Advancement of Computational Methodologies for Predictive Chemical Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. For a molecule like 2-Butene, 2,3-dichlorohexafluoro-, computational methods can provide valuable insights into its structure, stability, and reactivity.
Future advancements in this area will likely involve:
Accurate Prediction of Physicochemical Properties: Using high-level quantum mechanical calculations, it will be possible to accurately predict properties such as boiling point, vapor pressure, and solubility, which are crucial for process design and environmental assessment.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to map out the potential energy surfaces of reactions involving 2-Butene, 2,3-dichlorohexafluoro-. rsc.org This allows for the detailed study of reaction mechanisms, the identification of transition states, and the prediction of product distributions. For example, computational studies have been used to investigate the thermochemistry of chlorine abstraction reactions by fluorine in chlorofluoroalkanes. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA): These methods are particularly useful for predicting the biological activity or toxicity of compounds based on their chemical structure. nih.govnih.gov By developing QSAR models for halogenated alkenes, it may be possible to predict the potential environmental impact of 2-Butene, 2,3-dichlorohexafluoro- and guide the design of safer alternatives.
Machine Learning and Artificial Intelligence: The integration of machine learning algorithms with large chemical datasets is poised to revolutionize chemical discovery. These approaches can be used to predict the outcomes of reactions, suggest optimal synthetic routes, and even design new molecules with desired properties.
Computational Approaches for Studying 2-Butene, 2,3-dichlorohexafluoro-
| Methodology | Application | Anticipated Insights |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Calculation of molecular properties and reaction pathways. | Accurate thermochemical data, detailed reaction mechanisms, spectroscopic properties. |
| QSAR/CoMFA | Prediction of biological activity and toxicity. | Estimation of environmental persistence, bioaccumulation potential, and toxicity. |
| Molecular Dynamics | Simulation of the behavior of the molecule in different environments. | Understanding of solvation effects and interactions with biological membranes. |
| Machine Learning | Analysis of large datasets to predict properties and reactivity. | Accelerated discovery of new reactions and optimization of synthetic routes. |
Integration of Green Chemistry Principles in Synthetic Strategies and Environmental Assessments
The chemical industry is under increasing pressure to adopt more sustainable practices, and the synthesis of halogenated compounds is no exception. The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekalert.org
For 2-Butene, 2,3-dichlorohexafluoro-, the integration of green chemistry will focus on:
Atom Economy and Waste Minimization: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. This involves moving away from stoichiometric reagents towards catalytic processes.
Use of Safer Solvents and Reagents: Research into replacing hazardous solvents with greener alternatives, such as supercritical fluids or ionic liquids, is ongoing. researchgate.net Similarly, the development of synthetic methods that avoid the use of highly toxic or corrosive reagents is a priority.
Life Cycle Assessment: A comprehensive life cycle assessment of 2-Butene, 2,3-dichlorohexafluoro- will be necessary to understand its full environmental impact, from the extraction of raw materials to its ultimate fate in the environment. Halogenated organic compounds are known for their persistence and potential for global environmental contamination. epa.govnih.gov
Design for Degradation: An important future direction is the design of molecules that can perform their intended function but then degrade into benign products after use. This is a significant challenge for highly halogenated compounds, which are often very stable.
The environmental impact of halogenated hydrocarbons is a significant concern, with many compounds contributing to ozone depletion or acting as persistent organic pollutants. nc.govtecamgroup.com Therefore, any new application of 2-Butene, 2,3-dichlorohexafluoro- will require a thorough environmental risk assessment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3-dichlorohexafluoro-2-butene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via dehydrochlorination of 2,3-dichlorohexafluorobutane. Reaction thermochemistry data indicate that thermal decomposition at 454 K in the gas phase yields HCl and chlorinated byproducts . Optimization involves controlling temperature (e.g., 450–500 K) and using inert gas flow to minimize side reactions. Monitoring via gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for purity assessment.
Q. How is the molecular structure of 2,3-dichlorohexafluoro-2-butene validated experimentally?
- Methodological Answer : IR spectroscopy (Coblentz Society data) and electron ionization mass spectrometry (NIST data) are primary tools . Key IR absorption bands for C-Cl and C-F bonds occur at 600–700 cm⁻¹ and 1100–1250 cm⁻¹, respectively. Mass spectral fragmentation patterns (e.g., m/z 198.494 molecular ion) confirm the molecular formula (C₄Cl₂F₆) . Note that molar absorptivity values are unavailable for IR spectra, requiring complementary NMR or X-ray crystallography for full structural validation .
Q. What are the systematic naming conventions and isomerism considerations for this compound?
- Methodological Answer : The IUPAC name prioritizes the longest carbon chain with double-bond position (2-butene). Substituents (Cl, F) are numbered to minimize locants: 2,3-dichlorohexafluoro-2-butene. Geometric isomerism (cis/trans) is unlikely due to the fully substituted double bond, but synthetic intermediates may require stereochemical analysis .
Advanced Research Questions
Q. How can contradictory spectral or reactivity data be resolved in studies of 2,3-dichlorohexafluoro-2-butene?
- Methodological Answer : Contradictions often arise from impurities or incomplete reaction monitoring. For example, thermochemical decomposition data (ΔrH° = 65.3 ± 0.84 kJ/mol) may conflict with computational models due to unaccounted side reactions. Mitigation strategies:
- Use high-resolution MS or GC-MS to identify trace byproducts.
- Cross-validate computational results (e.g., DFT calculations) with experimental enthalpy values.
- Replicate studies under controlled atmospheres (e.g., argon) to exclude oxidative interference.
Q. What environmental degradation pathways are plausible for this compound, and how can they be modeled?
- Methodological Answer : Surface-mediated reactions (e.g., adsorption on indoor particulates) may dominate degradation . Advanced microspectroscopic imaging (e.g., ToF-SIMS) can track surface interactions. Computational models should incorporate:
- Hydrolysis kinetics (pH-dependent Cl/F substitution).
- Photolytic cleavage under UV light (λ = 254 nm).
- Environmental persistence studies require GC-ECD or LC-MS/MS for low-concentration detection.
Q. How does the electron-withdrawing effect of fluorine influence the reactivity of 2,3-dichlorohexafluoro-2-butene in substitution reactions?
- Methodological Answer : Fluorine's electronegativity stabilizes the transition state in nucleophilic substitutions, favoring SN2 mechanisms at the Cl-bearing carbons. Experimental evidence includes:
- Faster Cl displacement in polar aprotic solvents (e.g., DMF) compared to non-fluorinated analogs.
- Kinetic isotope effects (KIE) using deuterated solvents to probe mechanistic pathways.
- Computational studies (e.g., NBO analysis) to quantify charge distribution at reaction sites .
Key Research Challenges
- Spectral Limitations : Lack of molar absorptivity data in IR spectra complicates quantitative analysis; pair with NMR or Raman spectroscopy .
- Environmental Impact : Long-term fate studies require collaboration with environmental chemists to model bioaccumulation and toxicity .
- Computational Modeling : High-level theory (e.g., CCSD(T)) is needed to account for fluorine’s relativistic effects in electronic structure calculations .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
